molecular formula C12H26N2O4Si B13744163 Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime CAS No. 34306-22-4

Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime

Katalognummer: B13744163
CAS-Nummer: 34306-22-4
Molekulargewicht: 290.43 g/mol
InChI-Schlüssel: ROOBXASOVJPAFC-PHEQNACWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime is a chemical compound with the molecular formula C12H26N2O4Si and a molecular weight of 290.433 g/mol . This compound is known for its unique structure, which includes a silane group and dioxime functionality. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime typically involves the reaction of butan-2-one with a silane derivative and a dioxime precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime include:

Uniqueness

What sets Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime apart is its combination of a silane group with dioxime functionality, providing unique chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where such properties are desired .

Eigenschaften

CAS-Nummer

34306-22-4

Molekularformel

C12H26N2O4Si

Molekulargewicht

290.43 g/mol

IUPAC-Name

(E)-N-[[(E)-butan-2-ylideneamino]oxy-(2-methoxyethoxy)-methylsilyl]oxybutan-2-imine

InChI

InChI=1S/C12H26N2O4Si/c1-7-11(3)13-17-19(6,16-10-9-15-5)18-14-12(4)8-2/h7-10H2,1-6H3/b13-11+,14-12+

InChI-Schlüssel

ROOBXASOVJPAFC-PHEQNACWSA-N

Isomerische SMILES

CC/C(=N/O[Si](O/N=C(/CC)\C)(OCCOC)C)/C

Kanonische SMILES

CCC(=NO[Si](C)(OCCOC)ON=C(C)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.